molecular formula C15H21NO4 B1384910 Methyl (2S,4S)-4-(4-ethyl-2-methoxyphenoxy)-2-pyrrolidinecarboxylate CAS No. 1217859-12-5

Methyl (2S,4S)-4-(4-ethyl-2-methoxyphenoxy)-2-pyrrolidinecarboxylate

Cat. No. B1384910
CAS RN: 1217859-12-5
M. Wt: 279.33 g/mol
InChI Key: CQUWNLDWSCPPBP-RYUDHWBXSA-N
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Description

Methyl (2S,4S)-4-(4-ethyl-2-methoxyphenoxy)-2-pyrrolidinecarboxylate, otherwise known as ME2-PPC, is a synthetic compound used in scientific research applications. It is a derivative of pyrrolidinecarboxylic acid, which is an organic acid that is commonly used in the synthesis of other compounds. ME2-PPC is an important compound for research as it has a wide range of applications and can be used for a variety of biochemical and physiological experiments.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • Phosphine-Catalyzed Annulation : The research by Zhu et al. (2003) demonstrated a phosphine-catalyzed [4 + 2] annulation method using ethyl 2-methyl-2,3-butadienoate and N-tosylimines. This method produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates efficiently and with high regioselectivity, expanding the scope of reactions for related compounds (Zhu, Lan, & Kwon, 2003).

  • Metal/Organo Relay Catalysis : Galenko et al. (2015) developed a one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction. This method involved 5-methoxyisoxazoles and pyridinium ylides, leading to the formation of 1-(5-methoxycarbonyl-1H-pyrrol-3-yl)pyridinium salts, further processed into methyl 4-piperidinopyrrole-2-carboxylates (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

  • Enantioselective Michael Reactions : Revial et al. (2000) highlighted the use of chiral secondary enaminoesters in Michael reactions with 2-substituted nitroethylenes. This process resulted in (Z)-adducts with high diastereoselectivity and led to the synthesis of various pyrrolidine-3-carboxylates including ethyl (2R,3S,4S)-2,4-dimethylpyrrolidine-3-carboxylate (Revial, Lim, Viossat, Lemoine, Tomáš, Duprat, & Pfau, 2000).

Chemical Synthesis and Analysis

  • Concise Synthesis of Antagonists : Chiba et al. (2012) reported the synthesis of a key intermediate for very late antigen-4 (VLA-4) antagonists, ethyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate. This synthesis, involving reductive etherification, provides insights into the versatility of related compounds in medicinal chemistry applications (Chiba, Muro, Setoguchi, & Machinaga, 2012).

  • X-Ray Single-Crystal Analysis : Mirković et al. (2014) conducted an experimental and theoretical study on the structures of methoxy substituted pyridones. X-ray single-crystal analysis provided detailed insights into the crystalline structure of these compounds, highlighting the importance of such analyses in understanding the properties of related chemical entities (Mirković, Rogan, Poleti, Vitnik, Vitnik, Uscumlic, & Mijin, 2014).

properties

IUPAC Name

methyl (2S,4S)-4-(4-ethyl-2-methoxyphenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-4-10-5-6-13(14(7-10)18-2)20-11-8-12(16-9-11)15(17)19-3/h5-7,11-12,16H,4,8-9H2,1-3H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUWNLDWSCPPBP-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(4-ethyl-2-methoxyphenoxy)-2-pyrrolidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (2S,4S)-4-(4-ethyl-2-methoxyphenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 2
Methyl (2S,4S)-4-(4-ethyl-2-methoxyphenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl (2S,4S)-4-(4-ethyl-2-methoxyphenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 4
Methyl (2S,4S)-4-(4-ethyl-2-methoxyphenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 5
Methyl (2S,4S)-4-(4-ethyl-2-methoxyphenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 6
Methyl (2S,4S)-4-(4-ethyl-2-methoxyphenoxy)-2-pyrrolidinecarboxylate

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